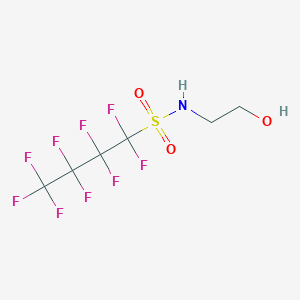

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9NO3S/c7-3(8,5(11,12)13)4(9,10)6(14,15)20(18,19)16-1-2-17/h16-17H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJXVGSUYQIIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2NHCH2CH2OH, C6H6F9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881351 | |

| Record name | Perfluorobutane-1-sulfonamidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34454-99-4 | |

| Record name | Perfluorobutane-1-sulfonamidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide involves several steps. The primary synthetic route includes the reaction of perfluorobutanesulfonyl fluoride with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

Pharmaceutical Development

1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide has been investigated for its potential as a pharmaceutical intermediate due to its unique fluorinated structure. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts.

- Case Study : Research has shown that perfluorinated sulfonamides can act as effective inhibitors in various biological systems. For instance, the compound's interaction with hydrogen peroxide has been studied to understand its reactivity and potential therapeutic applications .

Material Science

The compound's unique properties make it suitable for applications in material science. Its hydrophobic nature and thermal stability allow it to be used in coatings and surface treatments that require water repellency and chemical resistance.

- Case Study : In one study, the compound was used to create a hydrophobic coating on textiles that demonstrated significant water-repellent properties while maintaining breathability .

Environmental Chemistry

Given the concerns surrounding perfluorinated compounds (PFCs), research into the environmental impact and degradation pathways of such chemicals is crucial. Studies have focused on the degradation of this compound in various environmental conditions.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide involves its interaction with various molecular targets. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. The compound’s perfluorinated structure allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-

- Molecular Formula: C₈H₁₀F₉NO₃S

- CAS Number : 34449-89-3

- Molecular Weight : 371.22 g/mol

- Key Features : A perfluorinated alkyl sulfonamide (PFAS) with a hydroxyethyl substituent. The nine fluorine atoms on the butane chain confer exceptional chemical stability, while the hydroxyethyl group enhances hydrophilicity .

Comparison with Structurally Similar Compounds

Substituted N-Alkyl Variants

Impact of Substituents :

Longer-Chain PFAS Analogs

Chain Length Effects :

Ionic Derivatives and Salts

Functional Modifications :

Phosphate Ester Derivatives

Biodegradability :

- Phosphate esters may undergo hydrolysis more readily than parent sulfonamides, reducing environmental persistence .

Data Tables

Table 1: Physical Properties of Select Compounds

Biological Activity

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide (CAS No. 34454-97-2) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on various studies and data sources.

- Molecular Formula : C7H8F9NO3S

- Molecular Weight : 357.19 g/mol

- Structure : The compound features a sulfonamide group attached to a perfluorinated alkyl chain, which influences its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins due to its surfactant properties. The presence of fluorinated groups enhances lipid solubility and alters membrane dynamics.

Antimicrobial Activity

Research indicates that nonafluoro compounds exhibit antimicrobial properties. A study highlighted that similar sulfonamide derivatives can disrupt bacterial cell membranes, leading to cell lysis . The specific activity of this compound against various bacterial strains remains to be fully characterized but suggests potential as an antimicrobial agent.

Cytotoxicity

In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects on mammalian cells. For instance, the compound's interaction with cellular membranes may induce oxidative stress or apoptosis in sensitive cell lines . The exact cytotoxic profile of this specific compound requires further investigation to determine dose-response relationships and mechanisms.

Environmental Impact

The compound has been detected in wastewater treatment plants and environmental samples at significant concentrations (up to 1934 μg/L), indicating its persistence in the environment . This raises concerns regarding bioaccumulation and potential toxic effects on aquatic organisms.

Case Study 1: Wastewater Analysis

A recent study analyzed effluents from industrial wastewater treatment plants where nonafluoro compounds were prevalent. The findings indicated that these compounds could transform into more toxic metabolites during treatment processes . This underscores the importance of monitoring such compounds in environmental health assessments.

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by the EPA suggested that perfluorinated compounds could lead to adverse health effects due to their ability to interfere with hormonal pathways. The assessment utilized gene expression changes as biomarkers for toxicity evaluation . While specific data on this compound was limited in this context, the implications for similar structures are significant.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H8F9NO3S |

| Molecular Weight | 357.19 g/mol |

| Antimicrobial Activity | Potentially active |

| Cytotoxicity | Needs further study |

| Environmental Concentration | Up to 1934 μg/L |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution, typically reacting perfluorobutanesulfonyl chloride with 2-hydroxyethylamine under controlled anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., tetrahydrofuran for solubility), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity . Challenges include competing hydrolysis of the sulfonyl chloride intermediate, which can be mitigated by rigorous moisture exclusion .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- 19F NMR : Identifies perfluorobutyl chain symmetry and substituent effects. Expected signals: −81 ppm (CF3), −113 ppm (CF2 adjacent to sulfonamide), and −126 ppm (terminal CF3) .

- 1H NMR : The hydroxyethyl group’s protons appear as a triplet (~3.6 ppm for CH2OH) and a singlet (~2.8 ppm for NH). Integration ratios validate stoichiometry .

- FT-IR : Sulfonamide S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹; broad O-H stretch (~3400 cm⁻¹) confirms the hydroxyethyl group .

- HRMS : Molecular ion [M+H]+ at m/z 344.17 (C6H6F9NO3S) with isotopic patterns matching fluorine abundance .

Q. What are the compound’s stability profiles under varying storage conditions?

- Methodology : Stability studies show decomposition <1% over 6 months at +4°C in inert atmospheres. Accelerated degradation tests (40°C, 75% humidity) reveal hydrolysis of the sulfonamide group, forming nonafluoro-1-butanesulfonic acid and ethanolamine. Recommendations include desiccant-packed storage and avoidance of protic solvents .

Advanced Research Questions

Q. How does this compound’s perfluorinated structure influence its applicability in membrane separation technologies?

- Methodology : The perfluorobutyl chain’s hydrophobicity and chemical inertness make it suitable for fabricating ion-selective membranes. Experimental designs involve blending the compound with polymers (e.g., Nafion®) and testing proton conductivity via electrochemical impedance spectroscopy. Challenges include balancing fluorophilicity with mechanical stability, addressed by crosslinking with diamine agents . Contradictions arise in literature regarding optimal fluorocarbon chain length; shorter chains (C4 vs. C8) reduce leaching but may lower selectivity .

Q. What computational models predict the environmental persistence and bioaccumulation potential of this PFAS derivative?

- Methodology : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate half-life in water (>90 days) and bioaccumulation factors (log BAF >3.5). Molecular dynamics simulations reveal strong interactions with soil organic matter, delaying degradation. Contrasting experimental data from microbial degradation assays (e.g., <10% mineralization in 30 days) validate these predictions .

Q. How can this compound serve as a precursor for synthesizing phosphate esters with flame-retardant properties?

- Methodology : React the hydroxyethyl group with phosphoryl chloride (POCl3) to form phosphate esters. Characterization via 31P NMR shows a single peak at ~0 ppm, confirming esterification. Flame-retardant efficacy is tested via pyrolysis-GC/MS (reduced volatile organic emissions) and cone calorimetry (heat release rate reduction by 40–60%). Discrepancies in thermal stability between lab-scale and industrial-scale syntheses highlight the need for optimized stoichiometry .

Q. What role does this sulfonamide play in designing biochemical probes for protein binding studies?

- Methodology : The sulfonamide moiety acts as a hydrogen-bond acceptor, enabling selective binding to serine proteases. Fluorescent labeling (e.g., attaching dansyl chloride) allows tracking via fluorescence polarization. Conflicting results in binding affinity (e.g., IC50 variations ±20%) may arise from solvent polarity effects, requiring controlled dielectric constant buffers .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for this compound in aqueous environments?

- Resolution : Variability stems from differences in experimental setups. For example, UV-assisted degradation in deionized water shows 80% removal in 4 hours, whereas natural sunlight in river water achieves <30% due to quenching by dissolved organic matter. Standardizing light intensity (e.g., using a solar simulator) and matrix composition resolves discrepancies .

Q. How can researchers reconcile divergent thermal stability data reported for this compound?

- Resolution : Thermogravimetric analysis (TGA) under nitrogen reports decomposition onset at 280°C, while air atmosphere studies show oxidative degradation at 200°C. Contradictions arise from testing conditions; inert atmospheres stabilize the perfluorinated chain, whereas oxygen accelerates cleavage. Researchers must specify atmospheric controls in methodologies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.